![molecular formula C22H17Cl2IN2O4 B289244 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide](/img/structure/B289244.png)
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It has been shown to have promising effects in cancer treatment and has become the focus of extensive scientific research.
Mecanismo De Acción
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide targets the NEDD8-activating enzyme (NAE), which is involved in the process of neddylation. Neddylation is a post-translational modification that involves the addition of the small ubiquitin-like modifier (SUMO) protein to target proteins, which can affect their stability, localization, and activity. By inhibiting NAE, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide disrupts the neddylation process and leads to the accumulation of proteins that are targeted for degradation by the proteasome.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Mcl-1. Additionally, it has been shown to inhibit angiogenesis and metastasis by targeting the HIF-1α pathway. In normal cells, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to have a protective effect against oxidative stress and to promote autophagy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide is its specificity for NAE, which reduces the likelihood of off-target effects. Additionally, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to be effective in both in vitro and in vivo models of cancer, making it a useful tool for preclinical studies. However, one limitation of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Additionally, there is a need for further studies to elucidate the mechanisms of action of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide in human patients.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide involves a multi-step process that includes the reaction of 4-iodo-2,6-dimethoxybenzoic acid with 2,4-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2,4-dimethoxyaniline and N,N-dimethylformamide. The final product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various types of cancer, including leukemia, lymphoma, and solid tumors. Additionally, 2,4-dichloro-N-{2-[(2,4-dimethoxyanilino)carbonyl]-4-iodophenyl}benzamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
Fórmula molecular |
C22H17Cl2IN2O4 |
|---|---|
Peso molecular |
571.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2-[(2,4-dimethoxyphenyl)carbamoyl]-4-iodophenyl]benzamide |
InChI |
InChI=1S/C22H17Cl2IN2O4/c1-30-14-5-8-19(20(11-14)31-2)27-22(29)16-10-13(25)4-7-18(16)26-21(28)15-6-3-12(23)9-17(15)24/h3-11H,1-2H3,(H,26,28)(H,27,29) |
Clave InChI |
CBJWUYSVOBBYNF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



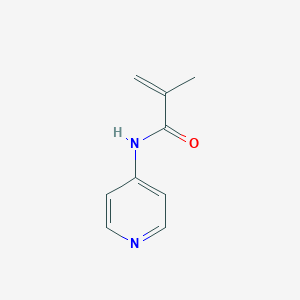
![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
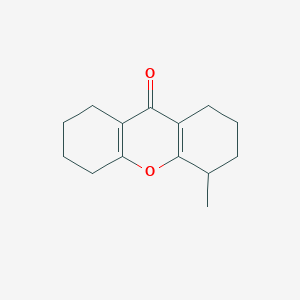
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)
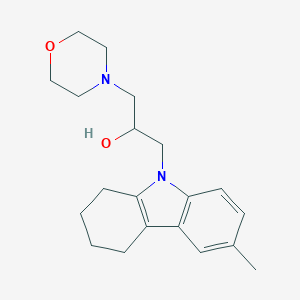
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
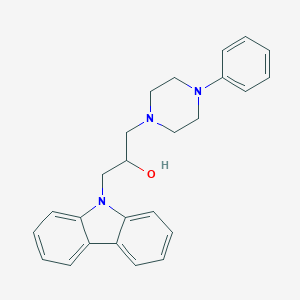

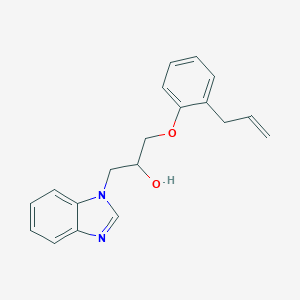
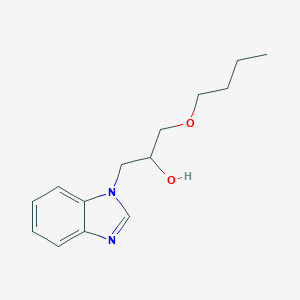
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)